molecular formula C15H15NO6S2 B8697719 Methyl 4-{[4-(methanesulfonyl)benzene-1-sulfonyl]amino}benzoate CAS No. 919113-92-1

Methyl 4-{[4-(methanesulfonyl)benzene-1-sulfonyl]amino}benzoate

Cat. No. B8697719
M. Wt: 369.4 g/mol
InChI Key: QJFFFPHNTNZABI-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(methanesulfonyl)benzene-1-sulfonyl]amino}benzoate is a useful research compound. Its molecular formula is C15H15NO6S2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-{[4-(methanesulfonyl)benzene-1-sulfonyl]amino}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-{[4-(methanesulfonyl)benzene-1-sulfonyl]amino}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

919113-92-1

Product Name

Methyl 4-{[4-(methanesulfonyl)benzene-1-sulfonyl]amino}benzoate

Molecular Formula

C15H15NO6S2

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 4-[(4-methylsulfonylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C15H15NO6S2/c1-22-15(17)11-3-5-12(6-4-11)16-24(20,21)14-9-7-13(8-10-14)23(2,18)19/h3-10,16H,1-2H3

InChI Key

QJFFFPHNTNZABI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

For example, 4-amino-benzoic acid methyl ester, is treated with a sulfonyl halide, in this case 4-methanesulfonyl benzenesulfonyl chloride, in a suitable solvent, such as a 1:1 mixture of dichloromethane and pyridine at ambient temperature for 2-24 hours to yield 4-(4-methanesulfonyl-benzenesulfonylamino)-benzoic acid methyl ester.
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sulfonyl halide
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Synthesis routes and methods II

Procedure details

To a stirring solution of 4-amino-benzoic acid methyl ester (0.594 g, 3.93 mmol) in a mixture of dichloromethane (15 mL)/pyridine (15 mL) is added 4-methanesulfonyl benzenesulfonyl chloride (1.0 g, 3.93 mmol) and the mixture is allowed to react for 6 h at ambient temperature. The reaction is diluted with ethyl acetate and washed with 1N HCl. The organic layer is separated and dried over sodium sulfate, filtered, and concentrated to give 1.26 g (87%) of the title compound. MS (ES−) (m/e) 368.0 (M−1)−.
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0.594 g
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15 mL
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Yield
87%

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